molecular formula C8H16O5 B8428887 1,3,3-trimethoxypropyl Acetate

1,3,3-trimethoxypropyl Acetate

Cat. No.: B8428887
M. Wt: 192.21 g/mol
InChI Key: NCYKYDUPLJHOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-trimethoxypropyl Acetate is a useful research compound. Its molecular formula is C8H16O5 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

1,3,3-trimethoxypropyl acetate

InChI

InChI=1S/C8H16O5/c1-6(9)13-8(12-4)5-7(10-2)11-3/h7-8H,5H2,1-4H3

InChI Key

NCYKYDUPLJHOBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC(OC)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxy and acetate groups in 1,3,3-trimethoxypropyl acetate are expected to undergo hydrolysis under acidic or basic conditions:

  • Methoxy group hydrolysis : Methoxy groups hydrolyze to release methanol and form intermediate alcohols. For example, in silane derivatives like AEAPTMS (N-(3-(trimethoxysilyl)propyl)ethylenediamine), hydrolysis of methoxy groups occurs rapidly (t₁/₂ < 1 hour at pH 7) .

  • Acetate ester hydrolysis : The acetate group may hydrolyze to yield acetic acid and the corresponding alcohol. For instance, isopentyl acetate undergoes acid-catalyzed hydrolysis to produce acetic acid and isopentanol .

Table 1: Hydrolysis Kinetics of Analogous Methoxy Compounds

CompoundpHTemperature (°C)Half-Life (hours)Product(s)
AEAPTMS 724.70.025Methanol, trisilanols
1,2,3-Trimethoxypropane N/A25StableNo hydrolysis observed

Oxidation Pathways

The compound’s methoxy and acetate functionalities may participate in oxidative reactions:

  • Radical-mediated oxidation : Mn(OAc)₃ initiates free-radical reactions in acetates and methoxy-substituted compounds. For example, γ-carboxy radicals formed during Mn(OAc)₃ oxidation of acetates cyclize to γ-lactones .

  • Electron transfer : Methoxypropyl groups in silane derivatives like AEAPTMS are susceptible to hydroxyl radical attack in atmospheric conditions (t₁/₂ ≈ 1 hour) .

Thermal and Photolytic Stability

Table 2: Stability Comparison of Methoxypropyl Derivatives

CompoundStability in WaterPhotolytic DegradationThermal Degradation
AEAPTMS Hydrolytically unstable (t₁/₂ < 1 hour)Indirect oxidation by OH radicalsStable below 100°C
1,2,3-Trimethoxypropane StableNo direct photolysisStable up to 148°C

Reactivity in Acidic Media

In acidic environments, methoxypropyl acetates may undergo demethylation or transesterification:

  • Demethylation : Analogous to the AlCl₃-catalyzed demethylation of 1,2,3-trimethoxybenzene, methoxy groups could cleave to form phenolic derivatives .

  • Transesterification : The acetate group may exchange with alcohols under acid catalysis, as seen in Fischer esterification .

Limitations and Research Gaps

  • No direct studies on this compound’s reactivity were identified.

  • Predictive models (e.g., COSMO-RS) could estimate properties but require experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.